molecular formula C12H10N2O2 B045971 Ethyl 2-cyano-2-(4-cyanophenyl)acetate CAS No. 120885-48-5

Ethyl 2-cyano-2-(4-cyanophenyl)acetate

Cat. No. B045971
M. Wt: 214.22 g/mol
InChI Key: IBVDVRMADXPBIA-UHFFFAOYSA-N
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Description

Synthesis Analysis

Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement provides a pathway for synthesizing hydroxamic acids and ureas from carboxylic acids, demonstrating the compound's utility in complex organic syntheses. This method achieves good yields without racemization under mild conditions and is compatible with common protecting groups. The process is environmentally friendly and cost-effective due to the recyclability of byproducts (Thalluri et al., 2014).

Molecular Structure Analysis

The crystal and molecular structure of ethyl α-cyano-α-(2,4-dinitrophenyl)phenylacetate has been determined, providing insights into its stereochemistry and the effects of steric and electronic factors on bond parameters and special spectroscopy information. Such studies are pivotal for understanding the reactivity and interaction capabilities of this compound (Jia Zhi, 1996).

Chemical Reactions and Properties

Ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate demonstrates unique reactivity patterns, with its structure promoting the formation of layers in crystals without significant intermolecular interactions. This feature underscores the importance of molecular architecture in dictating the compound's behavior in solid-state and potentially in reaction environments (Boukhedena et al., 2018).

Physical Properties Analysis

Investigations into the physical properties of Ethyl 2-cyano-2-(4-cyanophenyl)acetate derivatives have highlighted their fluorescence in solid states, showing emission maxima in specific ranges. This property is essential for applications in materials science, where fluorescence can be leveraged for sensing, imaging, or as optical materials (Chunikhin & Ershov, 2021).

Chemical Properties Analysis

The synthesis of novel copolymers incorporating ethyl 2-cyano-3-phenyl-2-propenoates reveals the compound's versatility in polymer science. These copolymers' thermal behavior and decomposition characteristics provide valuable information for developing materials with desired thermal properties and stability (Wojdyla et al., 2022).

Scientific Research Applications

Synthesis of Hydroxamic Acids and Ureas

Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) mediated Lossen rearrangement is a significant method for synthesizing hydroxamic acids from carboxylic acids. This process allows for the conversion of carboxylic acids to ureas without racemization, offering a milder, simpler, and environmentally friendly approach due to the recyclability of byproducts. This method emphasizes compatibility with common N-protecting and OH protecting groups, demonstrating its utility in organic synthesis (Thalluri et al., 2014).

Solubility and Dissolution Properties

The solubility of 2-Cyano-4′-methylbiphenyl (OTBN) in binary solvent mixtures has been studied to understand its dissolution thermodynamic properties. Measurements in ethanol combined with various solvents (ethyl acetate, acetonitrile, acetone) reveal how solubility changes with temperature, providing insights into the compound's behavior in different solvent environments. This research aids in the optimization of conditions for the compound's application in various chemical reactions and formulations (Zhou et al., 2017).

Stereoselective Formation of Glycosides

The [1-cyano-2-(2-iodophenyl)]ethylidene group has been used as an acetal-protecting group for carbohydrate thioglycoside donors, demonstrating strong beta-selectivity. This method also allows for the tin-mediated radical fragmentation to produce beta-rhamnopyranosides, indicating its potential for creating specific glycosidic linkages with high yield and selectivity. This innovative approach opens new avenues for the synthesis of complex carbohydrates and glycoconjugates (Crich & Bowers, 2006).

Novel Copolymers Synthesis

Research into novel copolymers of vinyl acetate and ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates explores the synthesis and characterization of copolymers designed for specific applications. This includes the investigation of their thermal behavior and decomposition, contributing to the development of materials with tailored properties for industrial use (Wojdyla et al., 2022).

Safety And Hazards

Ethyl 2-cyano-2-(4-cyanophenyl)acetate is classified as a dangerous substance. It is highly flammable and causes serious eye irritation. It may also cause drowsiness or dizziness . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

ethyl 2-cyano-2-(4-cyanophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-2-16-12(15)11(8-14)10-5-3-9(7-13)4-6-10/h3-6,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBVDVRMADXPBIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C#N)C1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20444028
Record name Ethyl 2-cyano-2-(4-cyanophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-cyano-2-(4-cyanophenyl)acetate

CAS RN

120885-48-5
Record name Ethyl 2-cyano-2-(4-cyanophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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